Product packaging for Isopropyl methyl ketone semicarbazone(Cat. No.:CAS No. 617-67-4)

Isopropyl methyl ketone semicarbazone

Cat. No.: B14755024
CAS No.: 617-67-4
M. Wt: 143.19 g/mol
InChI Key: ZZDDKDAGFXIWOL-UHFFFAOYSA-N
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Description

Isopropyl methyl ketone semicarbazone (C6H13N3O, MW: 143.19 g/mol) is a nitrogen-containing derivative of isopropyl methyl ketone (3-methyl-2-butanone) formed via a condensation reaction with semicarbazide . This compound belongs to the imine (Schiff base) family and serves as a versatile precursor and ligand in scientific research . Its primary research value lies in coordination chemistry, where it acts as a key ligand for synthesizing and studying metal complexes, particularly with copper(II), as investigated in spectroscopic and magnetic studies . Semicarbazone derivatives are extensively studied for their diverse biological activities. Research indicates that the semicarbazone core structure is associated with anti-fungal, anti-bacterial, anticonvulsant, and anti-inflammatory properties . The mechanism of action for biological activity is often related to metal ion coordination, which can enhance lipophilicity and facilitate interaction with cellular targets . This compound is intended for research applications only, specifically in the fields of inorganic chemistry, medicinal chemistry, and as a reagent in organic synthesis. It is strictly for laboratory use and not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3O B14755024 Isopropyl methyl ketone semicarbazone CAS No. 617-67-4

Properties

CAS No.

617-67-4

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

(3-methylbutan-2-ylideneamino)urea

InChI

InChI=1S/C6H13N3O/c1-4(2)5(3)8-9-6(7)10/h4H,1-3H3,(H3,7,9,10)

InChI Key

ZZDDKDAGFXIWOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NNC(=O)N)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of Isopropyl Methyl Ketone Semicarbazone Formation

Conventional Synthetic Routes via Condensation Reactions

The most common method for synthesizing semicarbazones is the condensation reaction between an aldehyde or ketone and semicarbazide (B1199961). wikipedia.orghakon-art.com This reaction involves the formation of a carbon-nitrogen double bond (C=N) with the elimination of a water molecule. youtube.com Typically, semicarbazide is used in the form of its hydrochloride salt, with a base like sodium acetate (B1210297) added to liberate the free semicarbazide for the reaction.

The formation of semicarbazones is generally catalyzed by the presence of a weak acid. hakon-art.comacs.org The reaction proceeds through a two-step mechanism: a nucleophilic addition followed by a dehydration step. asianpubs.org

The mechanism involves:

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of the isopropyl methyl ketone. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom of the semicarbazide, which is the most nucleophilic, attacks the activated carbonyl carbon. The lone pair on the other nitrogen atom is delocalized by the adjacent carbonyl group and is less available for donation. youtube.com

Formation of a Carbinolamine Intermediate: This attack results in the formation of a tetrahedral intermediate known as a carbinolamine. asianpubs.org

Dehydration: The carbinolamine is then protonated at the oxygen atom, forming a good leaving group (water). The elimination of water and subsequent deprotonation from the nitrogen atom leads to the formation of the C=N double bond of the final semicarbazone product. asianpubs.org

The reaction rate is highly pH-dependent. The conditions must be acidic enough to catalyze the dehydration step but not so acidic as to protonate the semicarbazide nucleophile, which would render it inactive.

The choice of solvent plays a critical role in the synthesis of semicarbazones, influencing reaction rates, yields, and the purity of the final product. Traditionally, polar protic solvents such as ethanol (B145695) and water are used. publish.csiro.au However, research into green chemistry has highlighted the efficacy of more environmentally benign solvents.

Studies have shown that novel green solvents, such as ethyl lactate (B86563) and dimethyl isosorbide (B1672297), can be highly effective for semicarbazone synthesis, often providing high yields and purity without the need for heating. geneseo.edutechnologypublisher.com The optimal yield is often achieved in specific solvent-water mixtures. For instance, research on substituted benzaldehydes found that an 80:20 mixture of ethyl lactate to water and a 92:8 mixture of dimethyl isosorbide to water provided the best results. geneseo.edu These green solvents are often renewable, less toxic, and can lead to substantially shorter reaction times. technologypublisher.com

Table 1: Effect of Green Solvent Composition on Semicarbazone Yield

Illustrative data based on findings for semicarbazone synthesis, showing how solvent ratios can be optimized for maximum yield. geneseo.edu

Solvent SystemSolvent:Water RatioRelative Yield (%)
Ethyl Lactate100:085
Ethyl Lactate90:1092
Ethyl Lactate80:2095
Dimethyl Isosorbide100:088
Dimethyl Isosorbide95:594
Dimethyl Isosorbide92:897

Advanced and Sustainable Synthetic Protocols

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous solvents. Microwave-assisted and solventless approaches have emerged as powerful alternatives to conventional methods for synthesizing semicarbazones.

Microwave irradiation has become a popular technique in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes. ekb.eg This method provides rapid and uniform heating of the reactants, which can lead to higher yields and cleaner reactions with fewer side products. The synthesis of semicarbazones under microwave conditions has been shown to be highly efficient, often proceeding to completion in just a few minutes with excellent yields. publish.csiro.auresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Semicarbazone Synthesis

This table illustrates the significant reduction in reaction time and potential for improved yields when using microwave irradiation compared to conventional heating methods for semicarbazone formation. publish.csiro.au

Carbonyl CompoundMethodReaction TimeYield (%)
Generic Ketone AConventional Heating2-4 hours75
Generic Ketone AMicrowave Irradiation1-2 minutes92
Generic Aldehyde BConventional Heating1-3 hours80
Generic Aldehyde BMicrowave Irradiation1 minute95

Solvent-free, or solid-state, reactions offer significant environmental advantages by eliminating the need for organic solvents, thereby reducing waste and potential toxicity. ijcce.ac.ir Semicarbazones can be efficiently prepared under solvent-free conditions by simply grinding or milling the ketone with semicarbazide hydrochloride. iust.ac.irrsc.org These mechanochemical methods are fast, simple, and environmentally benign. ijcce.ac.iriust.ac.ir For instance, ball-milling stoichiometric amounts of a ketone and semicarbazide hydrochloride can produce the corresponding semicarbazone in quantitative yields, often at room temperature for aldehydes and slightly elevated temperatures for less reactive ketones. iust.ac.irijcce.ac.ir

Detailed Mechanistic Pathways of Semicarbazone Formation

Rate-Limiting Nucleophilic Addition: The first step is the nucleophilic attack of the semicarbazide on the carbonyl carbon of the isopropyl methyl ketone. asianpubs.org This step involves a change in the hybridization of the carbonyl carbon from sp² to sp³ and is generally the rate-determining step of the reaction. The presence of bulky groups around the carbonyl carbon, such as the isopropyl group, can sterically hinder this attack and slow down the reaction rate. asianpubs.org

Acid-Catalyzed Dehydration: The second stage is the elimination of a water molecule from the carbinolamine intermediate to form the final C=N bond. This step is effectively a dehydration reaction and is catalyzed by acid. asianpubs.org The acid protonates the hydroxyl group, converting it into a much better leaving group (H₂O). The departure of water is followed by the removal of a proton from the adjacent nitrogen, resulting in the formation of the stable semicarbazone product.

Nucleophilic Addition and Subsequent Dehydration Steps

The formation of isopropyl methyl ketone semicarbazone begins with the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of isopropyl methyl ketone. pearson.comlibretexts.org The carbonyl group is polarized, with the carbon atom having a partial positive charge and the oxygen atom a partial negative charge, making the carbon susceptible to nucleophilic attack. masterorganicchemistry.comquora.com This initial step is a nucleophilic addition, which leads to a change in the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate known as a carbinolamine or aminoalcohol. ncert.nic.inlibretexts.org

This reaction is generally catalyzed by a mild acid. msu.edututeehub.com Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack. openochem.org The reaction rate is often optimal at a pH of around 5. msu.edu

The mechanism can be summarized in the following steps:

Protonation of the Carbonyl Oxygen: In an acidic medium, the carbonyl oxygen of isopropyl methyl ketone is protonated, increasing the electrophilic character of the carbonyl carbon. openochem.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the -NH₂ group of semicarbazide that is not directly attached to the carbonyl group attacks the electrophilic carbonyl carbon. youtube.comdoubtnut.com This particular nitrogen is more nucleophilic because the lone pair on the other nitrogen is delocalized by resonance with the adjacent carbonyl group, making it less available for donation. byjus.comdoubtnut.com

Formation of the Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate. ncert.nic.in

Proton Transfer: A proton is transferred from the newly attached nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, forming a good leaving group (water). libretexts.org Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of a carbon-nitrogen double bond (C=N), resulting in the final product, this compound. ncert.nic.inpearson.com

Influence of Steric and Electronic Factors on Reaction Kinetics

The rate of formation of this compound is significantly influenced by both steric and electronic factors associated with the ketone.

Electronic Factors:

The reactivity of the carbonyl group is governed by the magnitude of the partial positive charge on the carbonyl carbon. masterorganicchemistry.com Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity, thus slowing down the rate of nucleophilic attack. masterorganicchemistry.com Conversely, electron-withdrawing groups increase the electrophilicity and accelerate the reaction. masterorganicchemistry.com In isopropyl methyl ketone, the isopropyl and methyl groups are both electron-donating alkyl groups. These groups reduce the partial positive charge on the carbonyl carbon through an inductive effect, making it less reactive compared to aldehydes like formaldehyde, which lack such electron-donating groups. ncert.nic.in

Steric Factors:

Steric hindrance plays a crucial role in the kinetics of semicarbazone formation. The approach of the nucleophile (semicarbazide) to the carbonyl carbon can be impeded by bulky substituents. ncert.nic.inlibretexts.org In isopropyl methyl ketone, the isopropyl group is bulkier than a methyl group. This steric bulk hinders the approach of the semicarbazide to the carbonyl carbon, thereby decreasing the reaction rate. asianpubs.org Studies on various ketones have shown that increasing the steric crowding around the carbonyl group leads to a significant retardation of the reaction rate, indicating that the nucleophilic attack is the rate-limiting step. asianpubs.orgtandfonline.com Ketones, in general, are less reactive than aldehydes in nucleophilic addition reactions due to the presence of two alkyl substituents, which create more steric hindrance than the single substituent in aldehydes. ncert.nic.in

Interactive Data Table: Factors Influencing Semicarbazone Formation Rate

FactorInfluence on Isopropyl Methyl KetoneEffect on Reaction Rate
Electronic Effect Isopropyl and methyl groups are electron-donating.Decreases electrophilicity of carbonyl carbon, slowing the rate.
Steric Effect The isopropyl group is sterically bulky.Hinders the nucleophilic attack of semicarbazide, slowing the rate.

Advanced Reactivity and Transformative Chemistry of Isopropyl Methyl Ketone Semicarbazone

Oxidation Reactions of Semicarbazones

The oxidation of semicarbazones represents a significant area of study in organic chemistry, revealing insights into reaction kinetics and mechanistic pathways.

The oxidation of ketones and related derivatives by Cerium (IV) salts, such as ceric perchlorate (B79767), has been a subject of detailed kinetic investigations. researchgate.netresearchgate.net While specific studies focusing solely on isopropyl methyl ketone semicarbazone are not extensively detailed in the provided literature, the general principles derived from the oxidation of ketones by Ce(IV) can be extrapolated.

Kinetic data for the oxidation of ketones by Ce(IV) often suggest the formation of an initial complex between the cerium(IV) ion and the organic substrate in a primary equilibrium step. researchgate.net The rate of reaction typically shows a dependence on the concentrations of both the oxidant ([Ce(IV)]) and the substrate. For many ketone oxidations, the reaction order is directly proportional to the oxidant and substrate at low concentrations, but it can tend towards zeroth order at higher concentrations of either species. researchgate.net

Table 1: Factors Affecting Ce(IV) Oxidation Rate of Ketone-Related Substrates

Factor Observed Effect on Reaction Rate Rationale
[Substrate] Increases at low concentrations, may become zero-order at high concentrations. researchgate.net Rate is dependent on the formation of a Ce(IV)-substrate complex. researchgate.net
[Ce(IV)] Increases at low concentrations, may become zero-order at high concentrations. researchgate.net The oxidant concentration drives the reaction forward until the substrate becomes the limiting factor. researchgate.net
[H⁺] Can have a complex effect; rates may decrease initially and then increase at higher acid concentrations. researchgate.net The speciation of Ce(IV) is pH-dependent, with different hydrolyzed and un-hydrolyzed species exhibiting different reactivities. researchgate.netresearchgate.net

| Ionic Strength | Often has a negligible effect on the reaction velocity. researchgate.net | Suggests the involvement of at least one neutral species in the rate-determining step. univ.kiev.ua |

The oxidation of substrates by transition metal complexes can proceed through two primary mechanisms: outer-sphere and inner-sphere electron transfer. An inner-sphere mechanism is characterized by the formation of a bridged complex between the oxidant and the reductant, where a ligand is shared between their primary coordination spheres. ijsr.netwikipedia.org For this to occur, one of the reactants must be substitutionally labile, meaning it can readily exchange a ligand to form the bridge. bhu.ac.in

In the context of Ce(IV) oxidation of a semicarbazone, an inner-sphere pathway is highly plausible. The semicarbazone moiety possesses multiple heteroatoms with lone pairs of electrons (N, O) that can act as bridging ligands. wikipedia.org The mechanism would involve the displacement of a ligand (e.g., a water molecule) from the coordination sphere of the Ce(IV) ion by one of the atoms of the semicarbazone, forming a precursor complex. bhu.ac.in The electron transfer then occurs through this bridging ligand. wikipedia.orgdavuniversity.org This direct covalent linkage facilitates the electron transfer, which is often enthalpically more favorable than an outer-sphere process. wikipedia.org

The key steps in the proposed inner-sphere mechanism are:

Formation of a precursor complex where the semicarbazone ligand binds to the Ce(IV) center.

Activation of this complex, followed by the transfer of an electron from the semicarbazone to the Ce(IV) center through the bridging ligand.

Separation of the successor complex into the oxidized organic product and the reduced Ce(III) ion.

The reaction environment and the presence of cofactors or catalysts can significantly influence the rate and outcome of oxidation reactions.

Reaction Medium (Solvent): The polarity of the solvent plays a critical role. Studies on the Ce(IV)-initiated oxidation of β-dicarbonyls have shown that the reaction rate is dependent on solvent polarity, with solvents like methanol (B129727) being directly involved in the deprotonation of intermediate radical cations. nih.gov An increase in the acetic acid content in an aqueous acetic acid medium has been observed to increase the rate of oxidation for D-mannose, which is attributed to the lower dielectric constant of the medium. univ.kiev.ua This suggests that the transition state is stabilized in less polar environments.

Cofactors (Acid Concentration): The concentration of acid (e.g., perchloric acid) is a critical factor in Ce(IV) oxidations. The active species of the oxidant can change with varying acidity; for instance, hydrolyzed species like [Ce(OH)]³⁺ may exist at lower acid concentrations, while un-hydrolyzed Ce⁴⁺ becomes more dominant at higher acidities. researchgate.netresearchgate.net This can lead to complex kinetic profiles where the rate may initially decrease with increasing acidity before increasing at higher concentrations. researchgate.net

Catalysts: While not explicitly documented for this compound, the oxidation of ketones by Ce(IV) can be catalyzed by other transition metal ions, such as Iridium(III) chloride (IrCl₃). researchgate.net In such cases, the catalyst can form a secondary complex with the initial Ce(IV)-substrate adduct, facilitating the rate-determining step. researchgate.net

Derivatization and Heterocyclic Annulation Reactions

This compound serves as a valuable and versatile precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Semicarbazones derived from ketones containing an α-methylene group are key intermediates in the synthesis of 1,2,3-selenadiazoles. nih.gov The Lalezari method describes the oxidative cyclization of semicarbazones using selenium dioxide (SeO₂), typically in a solvent like glacial acetic acid. nih.govresearchgate.net

The reaction proceeds by treating the this compound with selenium dioxide powder. nih.govscispace.com This treatment leads to a regiospecific ring closure, yielding the corresponding 1,2,3-selenadiazole derivative. researchgate.netresearchgate.net The semicarbazone structure provides the necessary N-N-C framework, which, upon reaction with SeO₂, incorporates a selenium atom to form the five-membered heterocyclic ring. This transformation is a reliable and widely used method for accessing this class of selenium-containing heterocycles. nih.govnih.gov

In addition to selenadiazoles, semicarbazones can be converted into other important heterocyclic systems, notably thiadiazoles. The Hurd-Mori synthesis is a common method for preparing 1,2,3-thiadiazoles. nih.gov This process involves the reaction of a semicarbazone with thionyl chloride (SOCl₂). nih.govnih.gov

When this compound is treated with thionyl chloride, typically at low temperatures in a solvent like dichloromethane, it undergoes cyclization to afford the corresponding 1,2,3-thiadiazole (B1210528) derivative. nih.govnih.gov The thionyl chloride acts as both a dehydrating and sulfur-donating agent to facilitate the ring formation. This reaction highlights the utility of semicarbazones as synthons for building diverse N,S-containing heterocyclic scaffolds. nih.gov

Table 2: Heterocyclic Synthesis from Semicarbazone Precursor

Precursor Reagent Resulting Heterocyclic System Method
This compound Selenium Dioxide (SeO₂) 1,2,3-Selenadiazole derivative Lalezari Method nih.govresearchgate.net

Isomerization and Rearrangement Studies

Investigations Related to Fischer Indole (B1671886) Synthesis Directivity

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, provides a versatile route to the indole nucleus from an arylhydrazone under acidic conditions. byjus.comwikipedia.org When an unsymmetrical ketone, such as isopropyl methyl ketone, is used as the carbonyl precursor, the reaction can theoretically yield two different regioisomeric indoles. The direction of cyclization, or directivity, is a subject of significant academic and industrial interest.

While specific studies on the Fischer indole synthesis directivity of this compound are not extensively documented, valuable insights can be drawn from the well-studied behavior of its close analogue, isopropyl methyl ketone phenylhydrazone. The regioselectivity of the cyclization is known to be dependent on several factors including the acidity of the medium, substitution on the hydrazine (B178648) moiety, and steric effects. thermofisher.com

In the case of unsymmetrical ketones, the formation of the enamine tautomer is a critical step that precedes the key nih.govnih.gov-sigmatropic rearrangement. alfa-chemistry.com For isopropyl methyl ketone, two different enamine intermediates can be formed, leading to the two possible indole products. The prevailing reaction conditions, particularly the nature and concentration of the acid catalyst, play a crucial role in determining which enamine is preferentially formed and undergoes rearrangement. nih.gov Computational studies on other unsymmetrical systems have shown that the stability of the transition state of the nih.govnih.gov-sigmatropic rearrangement can be influenced by electronic factors, thereby dictating the final product distribution. nih.gov

General findings for unsymmetrical ketones indicate that stronger acid catalysts and higher temperatures often favor the formation of the less-substituted indole, resulting from the cyclization involving the less-hindered enamine intermediate. Conversely, milder conditions may lead to a mixture of products or favor the thermodynamically more stable indole isomer.

Table 1: Factors Influencing Regioselectivity in Fischer Indole Synthesis of Unsymmetrical Ketones

FactorInfluence on Directivity
Acid Catalyst The strength and type of acid (Brønsted or Lewis) can alter the ratio of the resulting indole isomers. wikipedia.org
Reaction Temperature Higher temperatures can influence the kinetic versus thermodynamic control of the reaction, affecting product distribution.
Steric Hindrance The steric bulk of the substituents on the ketone can direct the cyclization towards the less sterically hindered side.
Hydrazine Substitution Substituents on the arylhydrazine can electronically influence the stability of the intermediates and transition states. thermofisher.com

While these principles are derived from studies on phenylhydrazones, they provide a strong predictive framework for the behavior of this compound in the Fischer indole synthesis.

Reactions with Specific Reagents and Reaction Selectivity

Action of Amines on Semicarbazones

The reaction of aldehydes and ketones with primary amines is a fundamental transformation that typically yields imines, also known as Schiff bases. libretexts.orglibretexts.org Semicarbazones, being derivatives of carbonyl compounds, can also exhibit reactivity towards amines, although this is less commonly exploited than their formation.

Studies on compounds related to semicarbazones, such as aminocarbocarbazones, have shown that they can react with primary amines like benzylamine (B48309) and aniline. core.ac.uk In these reactions, the amine can displace the original amino group of the semicarbazone moiety, leading to the formation of a new semicarbazone derivative. core.ac.uk This transamination-like reaction is often driven by the relative nucleophilicity of the reacting amine and the stability of the resulting product.

For this compound, it is plausible that a similar reaction could occur with primary amines, especially under conditions that favor equilibrium shifts, such as the removal of a volatile byproduct. The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl-like carbon, followed by dehydration. libretexts.org In the case of a semicarbazone, the reaction would likely proceed through a tetrahedral intermediate, followed by the elimination of semicarbazide (B1199961) or a related species.

The pH of the reaction medium is a critical parameter in reactions involving amines and carbonyl derivatives. A slightly acidic medium (around pH 5) is often optimal, as it is sufficient to protonate the leaving group, facilitating its departure, without excessively protonating the nucleophilic amine. libretexts.org

Reactivity Towards Anhydrides and Halogens

Information specifically detailing the reactions of this compound with anhydrides and halogens is scarce. However, the reactivity of the semicarbazone functional group and related compounds can provide insights into the expected chemical behavior.

Reactivity with Anhydrides:

Semicarbazones possess nucleophilic nitrogen atoms within the semicarbazide moiety. It is conceivable that these nitrogens could react with electrophilic reagents such as acetic anhydride (B1165640). Acetylating agents are known to react with amines and related functional groups. byjus.com Depending on the reaction conditions, acylation could potentially occur at one or more of the nitrogen atoms of the semicarbazone. Work on the related thiosemicarbazones suggests that they can react with anhydrides of unsaturated acids, indicating the potential for reactivity. core.ac.uk

Reactivity with Halogens:

The halogenation of ketones typically occurs at the α-carbon position and is often catalyzed by acids or bases. libretexts.org The presence of the C=N double bond in this compound might influence this reactivity. Halogenation could potentially occur at the α-carbon of the ketone backbone or could involve the semicarbazone moiety itself.

Halogenation reactions can proceed through various mechanisms, including free radical substitution, electrophilic addition to double bonds, and electrophilic aromatic substitution. wikipedia.org For this compound, electrophilic addition of a halogen across the C=N bond is a possible pathway, analogous to the halogenation of alkenes. wikipedia.org Alternatively, under certain conditions, substitution at the α-carbon could occur.

It is important to note that the specific outcomes of these reactions would be highly dependent on the reaction conditions, including the choice of solvent, temperature, and the specific anhydride or halogenating agent used. mt.com

Coordination Chemistry of Isopropyl Methyl Ketone Semicarbazone Ligands

Ligand Design and Coordination Modes

Isopropyl methyl ketone semicarcarbzone, a Schiff base derived from the condensation of isopropyl methyl ketone and semicarbazide (B1199961), possesses multiple donor atoms that enable it to act as a chelating ligand. core.ac.uknih.govijnrd.org Its coordination behavior is significantly influenced by the interplay of these donor sites and the nature of the metal ion.

Chelation Behavior and Donor Atom Preferences

Isopropyl methyl ketone semicarbazone typically acts as a bidentate or tridentate ligand. nih.govacs.org In its neutral keto form, it coordinates to metal ions through the imine nitrogen and the carbonyl oxygen. nih.gov Alternatively, it can undergo deprotonation to its enol form, functioning as a monoanionic bidentate ligand. nih.gov The presence of additional coordination sites can lead to tridentate behavior. core.ac.uk

The donor atom preferences are dictated by the hard and soft acid-base (HSAB) principle. The oxygen atom of the carbonyl group is a hard donor, favoring coordination with hard metal ions. The imine nitrogen is a borderline donor, capable of coordinating with a range of metal ions. This versatility allows this compound to form stable complexes with a variety of transition metals. ijnrd.org

Stereochemical Implications in Metal Binding

The stereochemistry of the resulting metal complexes is influenced by several factors, including the coordination number of the metal ion, the nature of the coordinated anions, and the steric bulk of the ligand itself. tandfonline.commdpi.com For instance, the bulkiness of the isopropyl group can lead to changes in geometry, shifting from a six-coordinated tetragonal to a five-coordinated trigonal bipyramidal structure. tandfonline.com The coordinated anions also play a crucial role; for example, with copper(II), chloride, bromide, nitrate (B79036), and acetate (B1210297) anions tend to favor hexa-coordinate tetragonal geometries, while perchlorate (B79767) and sulfate (B86663) anions may lead to penta-coordinated structures. tandfonline.com

Synthesis and Isolation of Metal-Semicarbazone Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. tandfonline.comresearchgate.net

Copper(II) Complexes: Synthesis and Varied Compositions

Copper(II) complexes of this compound have been synthesized with the general formula Cu(ligand)₂X₂, where X can be Cl⁻, Br⁻, NO₃⁻, ClO₄⁻, or ½SO₄²⁻. tandfonline.com Another composition, Cu(ligand)(CH₃COO)₂, has also been prepared. tandfonline.com The synthesis generally involves mixing hot aqueous solutions of the hydrated copper(II) salt and the ligand in a 1:2 molar ratio. tandfonline.com The resulting complexes often precipitate upon cooling. tandfonline.com

The geometry of these copper(II) complexes varies with the anion. Complexes with chloride, bromide, and nitrate anions, as well as the acetate complex, are suggested to have a tetragonal geometry. tandfonline.com In contrast, those with perchlorate and sulfate anions are proposed to adopt a five-coordinated trigonal bipyramidal structure. tandfonline.com

Complex Anion (X) Proposed Geometry
Cu(ligand)₂X₂Cl⁻, Br⁻, NO₃⁻Tetragonal
Cu(ligand)(CH₃COO)₂CH₃COO⁻Tetragonal
Cu(ligand)₂X₂ClO₄⁻, ½SO₄²⁻Trigonal Bipyramidal

Nickel(II) Complexes: Synthesis and Characterization

Nickel(II) complexes with this compound have been synthesized with the general composition Ni(L)₂X₂, where L is the ligand and X represents anions such as Cl⁻ and ½SO₄²⁻. researchgate.net These complexes are typically characterized by elemental analysis, magnetic susceptibility measurements, and various spectroscopic techniques including IR and electronic spectroscopy. researchgate.netchemijournal.com The magnetic moments of these complexes generally correspond to two unpaired electrons, which is characteristic of octahedral or distorted octahedral geometries for Ni(II). researchgate.netchemijournal.com

Coordination with Germanium(IV), Tin(II), and Tin(IV) Centers

The coordination chemistry of this compound extends to main group elements like germanium and tin.

Germanium(IV) Complexes: The synthesis of germanium(IV) complexes involves the reaction of germanium(IV) methoxide (B1231860) with the semicarbazone ligand in a dry benzene (B151609) medium, typically in a 1:2 molar ratio. These reactions are generally facile, yielding colored solid products. Infrared spectral data suggest that the azomethine nitrogen coordinates to the germanium atom, as evidenced by a shift to a lower frequency of the C=N stretching vibration. The absence of the N-H vibrational band in the complexes indicates coordination through the deprotonated ligand.

Tin(II) and Tin(IV) Complexes: Tin(II) and tin(IV) complexes of semicarbazones have been synthesized by reacting stannous chloride or dimethyltin (B1205294) dichloride with the ligand. researchgate.net The resulting complexes can be tetra- or hexa-coordinated. researchgate.net Spectroscopic studies, including ¹¹⁹Sn NMR, are crucial for elucidating the bonding patterns and geometries of these compounds. researchgate.net The non-electrolytic and monomeric nature of these complexes is often confirmed by conductance measurements and molecular weight determinations. researchgate.net

Explorations with Other Transition Metal Ions

The coordination capabilities of this compound extend beyond copper and nickel, with research exploring its interactions with other transition metals such as manganese(II), iron(II), and cobalt(II). These studies reveal that the ligand can form stable complexes with these metal ions, often exhibiting distinct geometries and electronic properties. The synthesis of these complexes is typically achieved by reacting the appropriate metal salt with the semicarbazone ligand in a suitable solvent.

The resulting Mn(II), Fe(II), and Co(II) complexes are often paramagnetic, with magnetic moment values corresponding to the number of unpaired electrons in their d-orbitals. jetjournal.org For instance, Mn(II) and Fe(II) complexes of a similar Schiff base derived from 3-formylchromone and benzohydrazide (B10538) have been reported to have magnetic moments of 5.9 B.M. and 5.3 B.M., respectively, indicating high-spin configurations. jetjournal.org The Co(II) complex in the same study showed a magnetic moment of 4.1 B.M. jetjournal.org The molar conductance measurements of these types of complexes generally indicate their non-electrolytic nature. jetjournal.orgmdpi.com The thermal stability of these complexes has also been investigated, with studies on related Schiff base complexes of Co(II), Fe(III), and Mn(III) showing high thermal stability. aristonpubs.com

Comprehensive Structural Elucidation of Coordination Compounds

Spectroscopic Characterization of Metal Complexes

Infrared (IR) spectroscopy is a fundamental tool for elucidating the coordination behavior of this compound. By comparing the IR spectrum of the free ligand with those of its metal complexes, the coordination sites can be identified. The free semicarbazone ligand exhibits characteristic vibrational bands corresponding to the ν(N-H), ν(C=O), and ν(C=N) stretching modes.

Upon complexation, significant shifts in these vibrational frequencies are observed, providing evidence of coordination. A key indicator of the ligand's coordination to the metal ion is the shift of the ν(C=N) (azomethine) band to a lower frequency. This shift suggests the involvement of the azomethine nitrogen atom in the coordination. Furthermore, changes in the bands associated with the amide group (ν(C=O) and ν(N-H)) indicate the participation of the carbonyl oxygen atom in chelation. The appearance of new, non-ligand bands in the far-infrared region of the spectra can be attributed to the formation of M-O and M-N bonds, further confirming the coordination of the ligand to the metal center.

For instance, in copper(II) complexes of this compound, the ligand acts as a bidentate chelating agent, coordinating through the carbonyl oxygen and the azomethine nitrogen. nih.gov

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(N-H)~3400-3200ShiftedInvolvement of amide group in coordination environment
ν(C=O) (Amide I)~1680Shifted to lower frequencyCoordination of the carbonyl oxygen
ν(C=N) (Azomethine)~1600Shifted to lower frequencyCoordination of the azomethine nitrogen
M-O-~500-400Formation of metal-oxygen bond
M-N-~400-300Formation of metal-nitrogen bond

Electronic spectroscopy, specifically in the UV-Visible region, provides valuable insights into the geometry and electronic structure of the transition metal complexes of this compound. The spectra of these complexes are characterized by absorption bands arising from d-d electronic transitions within the metal ion's d-orbitals and charge transfer transitions between the metal and the ligand.

The positions and intensities of the d-d transition bands are particularly informative for determining the coordination geometry of the metal center. For example, copper(II) complexes of this compound have been shown to exhibit different geometries depending on the coordinated anions. tandfonline.com Complexes with chloride, bromide, nitrate, and acetate anions tend to have a hexa-coordinate tetragonal geometry, while those with perchlorate and sulphate anions may adopt a penta-coordinate geometry. tandfonline.com The electronic spectra of these copper(II) complexes typically show a broad d-d band in the visible region, which is characteristic of Cu(II) complexes and can be assigned to transitions from the filled d-orbitals to the vacant d-orbital.

Metal IonComplex Geometryd-d TransitionsLigand Field Parameters
Cu(II)Tetragonal/Square Pyramidal²Eg → ²T2gΔo (Octahedral splitting parameter) can be estimated from the energy of the main d-d band.
Co(II)Octahedral⁴T1g(F) → ⁴T2g(F), ⁴T1g(F) → ⁴A2g(F), ⁴T1g(F) → ⁴T1g(P)Dq (Crystal field splitting parameter), B (Racah parameter), and β (Nephelauxetic ratio) can be calculated.
Ni(II)Octahedral³A2g(F) → ³T2g(F), ³A2g(F) → ³T1g(F), ³A2g(F) → ³T1g(P)Dq, B, and β can be determined.

Note: The specific transitions and calculated parameters depend on the exact complex and the experimental conditions.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II), which contain one or more unpaired electrons. The ESR spectra provide detailed information about the electronic environment of the metal ion and the nature of the metal-ligand bonding.

For copper(II) complexes of this compound, the ESR spectra can distinguish between different geometries. researchgate.net The g-tensor values (g|| and g⊥) obtained from the spectra are indicative of the ground state of the copper(II) ion and the symmetry of the ligand field. In systems with g|| > g⊥ > 2.0023, the unpaired electron resides in the dx²-y² orbital, which is characteristic of a tetragonal or square-planar geometry. The presence of hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2) can also be observed, providing further structural information. The bonding parameters, such as the orbital reduction factor (α²), can be calculated from the ESR and electronic spectral data to estimate the covalent character of the metal-ligand bonds.

ParameterDescriptionTypical Values for Cu(II) Complexes
g
g⊥Perpendicular component of the g-tensor~2.04 - 2.10
A
GGeometric parameter (G = (g

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of diamagnetic complexes. While most transition metal complexes of this compound are paramagnetic, diamagnetic complexes can be formed with ions such as d¹⁰ Zn(II) or with main group metals like tin(IV). ¹H and ¹¹⁹Sn NMR spectroscopy have been effectively used to elucidate the structures of organotin(IV) complexes with semicarbazone ligands.

In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the protons of the isopropyl and methyl groups, as well as for the N-H protons. Upon coordination to a metal like tin(IV), the chemical shifts of the protons adjacent to the coordination sites are altered. A downfield shift of the N-H proton signal is indicative of its involvement in the coordination.

¹¹⁹Sn NMR spectroscopy is particularly informative for organotin(IV) complexes. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry around the tin atom. For instance, four-coordinate organotin(IV) compounds typically show ¹¹⁹Sn chemical shifts in the range of +200 to -60 ppm, while five- and six-coordinate species resonate at higher fields (more negative δ values). This allows for the determination of the coordination number of tin in the complex.

NucleusFree Ligand (δ, ppm)Organotin(IV) Complex (δ, ppm)Interpretation
¹H (N-H)~10.0Shifted downfieldInvolvement of N-H group in coordination or hydrogen bonding
¹H (CH, CH₃)VariesMinor shiftsConfirmation of ligand backbone structure
¹¹⁹Sn-Varies (-100 to -400 for 5- or 6-coordinate)Indicates the coordination number and geometry at the tin center

Note: The chemical shifts are dependent on the specific organotin(IV) moiety (e.g., dialkyltin, trialkyltin) and the solvent used.

Mass Spectrometry for Complex Identity and Fragmentation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of coordination complexes. For transition metal complexes of this compound, Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry are commonly employed.

The EI mass spectrum of the free this compound ligand shows a characteristic fragmentation pattern that aids in its identification. The molecular ion peak is observed, and subsequent fragmentation often involves the loss of small neutral molecules. For instance, the fragmentation of a similar ligand, 2-acetyl-5-methylfuransemicarbazone, shows initial loss of ammonia (B1221849) (NH₃), followed by the cleavage of the C-N bond and subsequent fragmentation of the furan (B31954) ring. While detailed fragmentation data for the specific metal complexes of this compound are not extensively reported, general patterns for related semicarbazone complexes can be inferred.

In ESI mass spectrometry of transition metal semicarbazone complexes, the fragmentation pattern typically involves the initial loss of counter-ions or solvent molecules, followed by the cleavage of the metal-ligand bond or fragmentation within the ligand itself. For example, in some copper(II) thiosemicarbazone complexes, the most significant peaks in the FAB-mass spectra correspond to the fragments [Cu(L)]⁺ and the free ligand [L]⁺, which involves the addition or loss of a hydrogen atom. mdpi.com Similarly, in Ni(II) thiosemicarbazone complexes, ESI-MS/MS spectra show the loss of co-ligands, such as triphenylphosphine (B44618) or pyridine, as a primary fragmentation step. mdpi.com

It is important to note that the ionization process, particularly in ESI-MS, can sometimes lead to the reduction of the metal center, such as Cu(II) to Cu(I), which can influence the observed fragmentation pattern. researchgate.net

Table 1: Illustrative Mass Spectrometry Fragmentation Data for a Related Semicarbazone Ligand

Fragmentm/z (relative abundance, %)Possible Assignment
[L]⁺181 (100)Molecular ion of 2-acetyl-5-methylfuransemicarbazone
[L-NH₃]⁺164 (25)Loss of ammonia
[L-NH₃-CO]⁺136 (15)Subsequent loss of carbon monoxide
[C₅H₅O]⁺81 (40)Furan moiety fragment

Data presented is illustrative for a similar semicarbazone ligand to demonstrate a typical fragmentation pattern.

Magnetic Susceptibility Measurements for Electronic Configuration Assessment

Magnetic susceptibility measurements are fundamental in determining the electronic configuration and spin state of the central metal ion in a coordination complex. The effective magnetic moment (µ_eff) provides insight into the number of unpaired electrons, which is crucial for deducing the geometry of the complex.

For instance, copper(II) complexes of this compound with the general formula Cu(L)₂X₂ (where L is the semicarbazone ligand and X is an anion like Cl⁻ or SO₄²⁻) exhibit magnetic moments corresponding to one unpaired electron. researchgate.net This is consistent with a d⁹ electronic configuration for Cu(II) and does not definitively distinguish between different geometries, as both octahedral and square planar copper(II) complexes are expected to have one unpaired electron.

In the case of nickel(II) complexes, magnetic moment values are particularly informative for distinguishing between different stereochemistries. Octahedral Ni(II) complexes, with a ³A₂g ground state, typically exhibit magnetic moments in the range of 2.9–3.4 B.M., corresponding to two unpaired electrons with a significant orbital contribution. nih.gov Square planar Ni(II) complexes, on the other hand, are diamagnetic (µ_eff = 0) due to a low-spin d⁸ configuration. Tetrahedral Ni(II) complexes are also paramagnetic with two unpaired electrons, but they generally show higher magnetic moments (3.5–4.2 B.M.) due to a greater orbital contribution in the ³T₁ ground state.

Studies on Ni(II) complexes of ligands similar to semicarbazones have shown that magnetic moment values can effectively be used to propose the geometry of the complexes.

Table 2: Magnetic Moment Data for Representative Metal Complexes of Semicarbazone Ligands

ComplexMetal IonMagnetic Moment (µ_eff) in B.M.Number of Unpaired ElectronsInferred Electronic Configuration
[Cu(L)₂Cl₂]Cu(II)~1.8-2.21d⁹
[Ni(L)₂(H₂O)₂]Cl₂Ni(II)~2.9-3.32High-spin d⁸
[Ni(L)₂]Ni(II)Diamagnetic0Low-spin d⁸

L represents a generic semicarbazone ligand. Data is compiled from typical values for such complexes.

Molar Conductance Studies for Electrolytic Nature

Molar conductance (Λ_M) measurements of solutions of the coordination complexes are performed to determine their electrolytic or non-electrolytic nature. The magnitude of the molar conductance depends on the number of ions produced when the complex is dissolved in a particular solvent.

By comparing the experimental molar conductance values with the established ranges for different electrolyte types in a given solvent, the nature of the complex in solution can be determined. For example, in solvents like DMF or DMSO, non-electrolytes typically exhibit low molar conductance values (e.g., < 40 S cm² mol⁻¹ in DMF), whereas 1:1, 1:2, and 1:3 electrolytes show progressively higher values.

For metal complexes of this compound, molar conductance studies help to ascertain whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. For instance, a complex formulated as [M(L)₂Cl₂] would be expected to behave as a non-electrolyte in solution if the chloride ions are coordinated to the metal center. Conversely, a formulation like [M(L)₂(H₂O)₂]Cl₂ would result in a 1:2 electrolyte in solution.

Table 3: Molar Conductance Ranges for Electrolytes in Common Solvents

Electrolyte TypeMolar Conductance (Λ_M) in DMF (S cm² mol⁻¹)Molar Conductance (Λ_M) in DMSO (S cm² mol⁻¹)
Non-electrolyte< 40< 50
1:1 electrolyte65-9050-90
1:2 electrolyte130-170100-150
1:3 electrolyte200-260160-220

Determination of Proposed Geometries and Stereochemistry of Coordination Spheres

The geometry and stereochemistry of the coordination sphere in metal complexes of this compound are proposed based on a combination of data from magnetic susceptibility, electronic spectra, and other spectroscopic techniques.

Copper(II) Complexes: Copper(II) complexes with a d⁹ configuration are subject to Jahn-Teller distortion, which often leads to distorted geometries. For Cu(II) complexes of this compound, electronic spectra typically show broad, asymmetric d-d transition bands. The position and shape of these bands can provide clues about the coordination environment. Tetragonal (distorted octahedral) or square planar geometries are common for Cu(II) complexes. The presence of a single broad band in the visible region is often indicative of a distorted octahedral or square planar geometry.

Nickel(II) Complexes: As discussed earlier, magnetic susceptibility is a powerful tool for determining the geometry of Ni(II) complexes.

Octahedral Geometry: Paramagnetic complexes with magnetic moments in the range of 2.9–3.4 B.M. are typically assigned an octahedral geometry. Their electronic spectra show three spin-allowed d-d transitions: ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P).

Square Planar Geometry: Diamagnetic Ni(II) complexes are assigned a square planar geometry. Their electronic spectra are characterized by a strong absorption band at higher energy, often in the visible region, which is a d-d transition.

Tetrahedral Geometry: Paramagnetic complexes with higher magnetic moments (3.5–4.2 B.M.) are indicative of a tetrahedral geometry, which is less common for semicarbazone complexes.

The stereochemistry of the complexes, such as the cis or trans arrangement of ligands, is often inferred from a detailed analysis of spectroscopic data, including IR and NMR where applicable, and can be definitively determined by single-crystal X-ray diffraction studies. For octahedral complexes of the type [M(L)₂X₂], where L is a bidentate ligand, both cis and trans isomers are possible. Similarly, for square planar complexes of the type [M(L)₂], cis and trans isomers can exist.

Advanced Spectroscopic and Analytical Methodologies for Isopropyl Methyl Ketone Semicarbazone Characterization

High-Resolution Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The isopropyl group will exhibit a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methyl group attached to the imine carbon (C=N) will appear as a singlet. The protons of the semicarbazone moiety (-NH-C(O)-NH₂) are expected to appear as broad singlets, with their chemical shifts potentially varying due to solvent effects and hydrogen bonding.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom. The carbonyl carbon (C=O) of the urea (B33335) group is typically the most deshielded, appearing significantly downfield. The imine carbon (C=N) will also resonate in the downfield region, but at a lower chemical shift than the carbonyl carbon. The carbons of the isopropyl and methyl groups will appear in the upfield aliphatic region.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Isopropyl CH₃~1.1Doublet~18-20
Isopropyl CH~2.5-2.8Septet~35-40
Imine CH₃~1.9Singlet~15-18
C=N--~155-165
C=O--~170-180
NH~8-9Broad Singlet-
NH₂~6-7Broad Singlet-

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of isopropyl methyl ketone semicarbazone is expected to show several characteristic absorption bands that confirm its structure. rsc.org

Key vibrational modes include the stretching of N-H bonds in the primary amine and secondary amide groups, C-H stretching from the alkyl groups, the C=O stretch (Amide I band), the C=N imine stretch, and N-H bending vibrations (Amide II band). A study of various semicarbazones reported strong absorptions around 1695 cm⁻¹ and 1585 cm⁻¹ corresponding to the Amide I and Amide II bands, respectively. rsc.org The N-H stretching vibrations typically appear as a complex series of bands in the region of 3000-3500 cm⁻¹. rsc.org

Interactive Table: Characteristic IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine/Amide)Stretch3000 - 3500Medium-Strong, Broad
C-H (Alkyl)Stretch2850 - 3000Medium-Strong
C=O (Amide I)Stretch1680 - 1700Strong
C=N (Imine)Stretch1640 - 1665Medium, Variable
N-H (Amide II)Bend1580 - 1620Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. shu.ac.uk The this compound molecule contains non-bonding (n) electrons on the oxygen and nitrogen atoms, as well as pi (π) electrons in the C=O and C=N double bonds. This conjugated system C=N-NH-C=O acts as a chromophore.

The spectrum is expected to be characterized by two main types of electronic transitions:

π → π* transitions: These higher-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. youtube.compharmatutor.org

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from N or O) to a π* anti-bonding orbital. youtube.compharmatutor.org These transitions are typically of lower intensity than π → π* transitions. shu.ac.uk

For non-conjugated semicarbazones, the absorption maximum (λmax) for the n → π* transition is generally observed in the near-UV region.

Mass Spectrometry: Precise Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the precise molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk

The molecular formula of this compound is C₆H₁₃N₃O, corresponding to a precise molecular weight of approximately 143.19 g/mol . nih.gov The electron ionization (EI) mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at m/z = 143.

The fragmentation of the molecular ion is guided by the stability of the resulting fragments. Key fragmentation pathways for semicarbazones and ketones include:

α-Cleavage: Cleavage of the C-C bonds adjacent to the imine group is a common pathway for ketones and their derivatives. whitman.edu This would lead to the loss of a methyl radical (•CH₃, mass 15) or an isopropyl radical (•CH(CH₃)₂, mass 43), resulting in fragment ions at m/z = 128 and m/z = 100, respectively.

Semicarbazone Moiety Fragmentation: The semicarbazone chain itself can fragment. A characteristic fragmentation for semicarbazones is the loss of isocyanic acid (HNCO, mass 43) or related fragments from the urea portion of the molecule. rsc.org

Interactive Table: Expected Mass Spectrometry Fragments
m/z Value Proposed Fragment Identity Origin
143[C₆H₁₃N₃O]⁺Molecular Ion (M⁺)
128[M - CH₃]⁺α-Cleavage
100[M - CH(CH₃)₂]⁺α-Cleavage
86[M - CONH₂]⁺Cleavage of carboxamide group
57[C₄H₉]⁺ or [CONHNH₂]⁺Alkyl fragment or semicarbazide (B1199961) fragment

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating mixtures and assessing the purity of compounds. Thin-layer chromatography is a simple, rapid, and versatile technique particularly well-suited for monitoring the progress of chemical reactions.

Application of Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable technique for qualitatively monitoring the progress of the synthesis of this compound from its starting materials, isopropyl methyl ketone and semicarbazide. libretexts.org The principle of TLC relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). studyx.ai

To monitor the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside spots of the pure starting materials. libretexts.org

Stationary Phase: A polar adsorbent like silica gel is commonly used.

Mobile Phase: A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is chosen to achieve good separation. studyx.ai

Analysis: The starting ketone is relatively nonpolar, while semicarbazide is highly polar. The resulting this compound product will have an intermediate polarity. Therefore, on the TLC plate, the ketone will travel the furthest (higher Retention Factor, Rf), the semicarbazide will remain near the baseline (low Rf), and the semicarbazone product will appear as a new spot at an intermediate Rf value.

The reaction is considered complete when the spot corresponding to the limiting reactant (usually the ketone) has completely disappeared from the reaction mixture lane, and a distinct spot for the product is prominent. libretexts.org

Development of Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) Methods for this compound

The separation and quantification of this compound can be approached through chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The development of a specific method for this compound, rather than a general method for ketones or alcohols, is essential for achieving optimal resolution and sensitivity.

While a dedicated, specifically developed GC or HPLC method for the routine analysis of this compound is not extensively documented in publicly available literature, the principles of chromatography allow for the theoretical design of such methods. Semicarbazones, in general, can be amenable to both GC and HPLC analysis, with the choice of method often depending on the compound's volatility and thermal stability.

For a hypothetical Gas Chromatography (GC) method, the volatility of this compound would be a key consideration. Given its molecular weight, it is likely to be sufficiently volatile for GC analysis, possibly with derivatization to enhance its thermal stability and chromatographic behavior. A potential GC method could be outlined as follows:

ParameterSuggested ConditionRationale
Column Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane)To provide good separation from potential impurities and starting materials.
Injector Temperature 250 °CTo ensure complete volatilization without thermal degradation.
Oven Program Initial temperature of 100 °C, ramped to 280 °CTo achieve good separation of components with varying boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification and MS for definitive identification.
Carrier Gas Helium or NitrogenInert gases for carrying the analyte through the column.

For a hypothetical High-Performance Liquid Chromatography (HPLC) method, which is often preferred for less volatile or thermally sensitive compounds, a reverse-phase approach would be a logical starting point.

ParameterSuggested ConditionRationale
Column C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase A gradient of acetonitrile (B52724) and waterTo elute the compound of interest and any impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detector UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy)Semicarbazones typically have a UV chromophore allowing for sensitive detection.
Injection Volume 10 µLA typical volume for analytical HPLC injections.

It is important to note that these are theoretical method outlines. The actual development and validation of a specific GC or HPLC method for this compound would require experimental optimization of these parameters to ensure accuracy, precision, linearity, and robustness.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis is critical for verifying the empirical formula and, by extension, the stoichiometry of a newly synthesized or purified compound like this compound.

The theoretical elemental composition of this compound (C₆H₁₃N₃O) can be calculated based on its molecular formula and the atomic weights of its constituent elements. This provides a benchmark against which experimentally determined values can be compared.

Theoretical Elemental Composition of this compound (C₆H₁₃N₃O)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01672.0650.33
Hydrogen (H)1.0081313.1049.15
Nitrogen (N)14.01342.0329.36
Oxygen (O)16.00116.0011.18
Total 143.194 100.00

In practice, a sample of pure this compound would be subjected to combustion analysis. The resulting amounts of carbon dioxide, water, and nitrogen gas are measured, from which the percentages of C, H, and N in the original sample are calculated.

Hypothetical Experimental Elemental Analysis Data

ElementTheoretical %Found %Deviation (%)
Carbon (C)50.3350.25-0.08
Hydrogen (H)9.159.20+0.05
Nitrogen (N)29.3629.30-0.06

Theoretical and Computational Chemistry Approaches to Isopropyl Methyl Ketone Semicarbazone Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of isopropyl methyl ketone semicarbazone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to this compound, such as ethyl methyl ketone semicarbazone, have been performed using basis sets like HF/6-31G, B3PW91/6-31G, and B3LYP/6-31G* to compute optimized geometries and vibrational wavenumbers. iau.ir For this compound, DFT calculations would similarly predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The stability of different conformers can be assessed by comparing their calculated total energies.

Computed properties for this compound are available from databases like PubChem, which are derived from computational models. nih.gov

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C6H13N3O PubChem nih.gov
Molecular Weight 143.19 g/mol PubChem nih.gov
IUPAC Name (3-methylbutan-2-ylideneamino)urea PubChem nih.gov
XLogP3 0.2 PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Exact Mass 143.105862047 Da PubChem nih.gov
Topological Polar Surface Area 67.5 Ų PubChem nih.gov

| Heavy Atom Count | 10 | PubChem nih.gov |

This data is computationally generated and provided by PubChem.

Computational methods are widely used to simulate and interpret spectroscopic data. arxiv.org For this compound, DFT calculations can predict vibrational frequencies corresponding to its infrared (IR) and Raman spectra. nih.govias.ac.in Such calculations are invaluable for assigning experimental spectral bands to specific molecular vibrations. youtube.comyoutube.com For instance, a red shift in the N-H stretching wavenumber in the calculated IR spectrum compared to the experimental value can indicate a weakening of the N-H bond. iau.ir

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to aid in the structural elucidation of the molecule. illinois.edupdx.edu The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient species like transition states and intermediates.

The formation of semicarbazones from ketones and semicarbazide (B1199961) can be modeled computationally to understand the reaction mechanism in detail. acs.org DFT studies on the formation of various semicarbazones have revealed a two-step reaction pathway. nih.gov This process typically involves the initial nucleophilic attack of the semicarbazide on the carbonyl carbon of the ketone, leading to the formation of a carbinolamine intermediate. This is followed by the dehydration of the intermediate to yield the final semicarbazone product.

Computational simulations can map the potential energy surface of this reaction, identifying the transition states for both the formation of the intermediate and its subsequent dehydration. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified.

Table 2: Generalized Steps in Semicarbazone Formation

Step Description Key Species
1 Nucleophilic attack of semicarbazide on the ketone's carbonyl carbon. Reactants, Transition State 1, Carbinolamine Intermediate

| 2 | Dehydration of the carbinolamine intermediate. | Carbinolamine Intermediate, Transition State 2, Products (Semicarbazone and Water) |

Ketones are generally resistant to oxidation compared to aldehydes. libretexts.org However, they can be oxidized under strong conditions, often leading to the cleavage of carbon-carbon bonds. libretexts.org A synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid. libretexts.org The mechanism of such reactions can be investigated computationally to understand the rearrangement of substituent groups from carbon to oxygen. libretexts.org Computational studies on the oxidation of ketones like 3-pentanone (B124093) have been performed to calculate oxidation potentials using methods that combine molecular dynamics with quantum mechanics to determine Gibbs free energy changes. core.ac.uk

Chemical derivatization is a technique used to alter a compound to make it more suitable for analysis, for example, by increasing its volatility for gas chromatography. libretexts.org While specific computational modeling of the derivatization of this compound is not widely reported, theoretical methods can be applied to study the mechanisms of various derivatization reactions. science.gov This could involve modeling the reaction of the semicarbazone with a derivatizing agent to predict the structure of the product and the reaction's feasibility.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. mdpi.comnih.gov

Conformational analysis of acyclic molecules like this compound involves studying the different spatial arrangements of atoms that result from rotation around single bonds. libretexts.orglumenlearning.com MD simulations can explore the potential energy surface of the molecule, identifying stable conformers (energy minima) and the energy barriers between them. nih.govnih.gov A study on a semicarbazide derivative, for instance, utilized MD simulations to analyze its stability in an aqueous environment. researchgate.net For this compound, MD simulations could reveal the preferred conformations of the isopropyl and methyl groups relative to the semicarbazone moiety.

MD simulations are also exceptionally well-suited for studying intermolecular interactions. dovepress.comnih.govuiowa.edu By simulating a system containing multiple molecules of this compound, or its solution in a solvent, one can analyze the non-covalent interactions, such as hydrogen bonding and van der Waals forces. mdpi.commdpi.com For example, the hydrogen bond donors (N-H groups) and acceptors (C=O and C=N groups) in the molecule can engage in intermolecular hydrogen bonding, which can be characterized by analyzing the radial distribution functions and hydrogen bond lifetimes from the MD trajectory. dovepress.com These simulations can provide a detailed picture of how these molecules interact with each other and with solvent molecules, which is crucial for understanding their macroscopic properties. dovepress.com

Predictive Modeling for Novel Semicarbazone Derivatives and Ligand Behavior

The development of novel therapeutic agents is a complex and resource-intensive process. Computational chemistry and predictive modeling have emerged as indispensable tools to expedite this endeavor by enabling the rational design and evaluation of new molecular entities with desired biological activities. In the context of this compound, these predictive models are instrumental in exploring the vast chemical space of its potential derivatives and understanding their behavior as ligands. This section delves into the application of predictive modeling for the design of novel semicarbazone derivatives and the elucidation of their ligand-receptor interactions.

Predictive modeling for drug discovery primarily revolves around Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These methods allow researchers to forecast the biological activity and pharmacokinetic properties of hypothetical molecules before their actual synthesis, thereby prioritizing the most promising candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchtrend.net For novel derivatives of this compound, QSAR models can be developed to predict their potential efficacy in various therapeutic areas, such as anticonvulsant or anticancer applications, where semicarbazones have shown promise. researchtrend.netnih.gov

The construction of a robust QSAR model involves several key steps:

Dataset Curation: A dataset of semicarbazone derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For instance, a hypothetical QSAR study on a series of anticonvulsant semicarbazone derivatives could yield a model that highlights the importance of specific structural features for activity. The anticonvulsant activity of semicarbazones is often attributed to the presence of an aryl binding site, a hydrogen-bonding domain, and an electron donor group. nih.gov

Table 1: Illustrative Data for a Hypothetical QSAR Model of Anticonvulsant Semicarbazone Derivatives

DerivativeExperimental Activity (log 1/C)Predicted Activity (log 1/C)Key Descriptor 1 (e.g., LogP)Key Descriptor 2 (e.g., Dipole Moment)
Derivative A5.25.12.53.1
Derivative B4.84.92.13.5
Derivative C5.55.42.82.9
Derivative D4.54.61.93.8

This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.

Molecular Docking and Ligand Behavior

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. researchtrend.net This technique is crucial for understanding the ligand behavior of novel this compound derivatives at a molecular level. By docking these derivatives into the active site of a specific biological target, such as an enzyme or a receptor, researchers can gain insights into the binding mode and identify key interactions that contribute to the ligand's affinity and selectivity.

Molecular docking studies can reveal important information about:

Binding Affinity: The predicted binding energy provides an estimate of how strongly a ligand binds to its target.

Binding Pose: The orientation of the ligand within the active site highlights the specific amino acid residues involved in the interaction.

Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

For example, in the context of developing anticancer agents, molecular docking could be used to predict the binding of novel semicarbazone derivatives to the active site of a target protein crucial for cancer cell proliferation. researchtrend.net

Table 2: Example Molecular Docking Results for Hypothetical Semicarbazone Derivatives Targeting a Cancer-Associated Protein

DerivativeBinding Energy (kcal/mol)Interacting ResiduesNumber of Hydrogen Bonds
Derivative X-8.5TYR234, LYS120, ASP2983
Derivative Y-7.9TYR234, PHE265, GLU1182
Derivative Z-9.1LYS120, ASP298, ARG3014

This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.

ADMET Prediction

In addition to predicting biological activity, computational models can also forecast the pharmacokinetic and toxicological properties of novel compounds. ADMET prediction is a critical component of modern drug discovery, as poor pharmacokinetic profiles are a major cause of late-stage drug development failures. In silico tools can predict a range of properties for novel this compound derivatives, including their potential for oral bioavailability, metabolic stability, and various toxicities. nih.gov

By integrating QSAR, molecular docking, and ADMET prediction, a comprehensive in silico evaluation of novel this compound derivatives can be performed. This multi-faceted computational approach allows for the efficient screening of large virtual libraries of compounds, leading to the identification of promising candidates with a higher probability of success in subsequent experimental studies. The integration of computational modeling with experimental validation is key to accelerating the discovery of new and effective therapeutic agents. researchtrend.net

Conclusion and Future Directions in Isopropyl Methyl Ketone Semicarbazone Research

Synopsis of Key Academic Discoveries and Contributions

The primary academic contribution concerning isopropyl methyl ketone semicarbazone lies in its synthesis and its role as a ligand in coordination chemistry. Semicarbazones are recognized for their ability to form stable complexes with various metal ions, a characteristic attributed to the presence of both nitrogen and oxygen donor atoms. researchgate.netccsenet.org This coordination potential allows for the formation of diverse metal complexes with unique structural and electronic properties.

The synthesis of this compound follows the general and well-established reaction pathway for semicarbazone formation. This involves the condensation of isopropyl methyl ketone with semicarbazide (B1199961), typically in an acidic medium. learncbse.in The reaction proceeds via nucleophilic attack of the terminal -NH2 group of semicarbazide on the carbonyl carbon of the ketone. byjus.com

While extensive research on the specific biological activities of this compound is not widely documented, the broader class of semicarbazones has been investigated for a range of bioactivities, including antibacterial, antifungal, and anticancer properties. nanoient.orgnih.govuq.edu.au These activities are often enhanced upon coordination with metal ions. ccsenet.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H13N3O
IUPAC Name (3-methylbutan-2-ylideneamino)urea
Molar Mass 143.19 g/mol
CAS Number 617-67-4

This table is interactive. You can sort and filter the data.

Identification of Emerging Research Avenues and Methodological Challenges

Despite the foundational knowledge of its synthesis and coordination ability, significant opportunities for further investigation into this compound remain. The exploration of its potential as a therapeutic agent stands out as a primary emerging research avenue. Given the established biological activities of other semicarbazones, a systematic evaluation of this specific compound's efficacy against various pathogens and cancer cell lines is warranted.

Another promising area of research is in materials science. Some semicarbazone-based compounds have been shown to exhibit semiconducting properties, opening the door for their application in electronic devices. rsc.org Investigating the solid-state properties of this compound and its metal complexes could reveal novel materials with interesting electronic or optical characteristics.

A significant methodological challenge lies in the limited availability of detailed structural and spectroscopic data for this compound and its derivatives. A thorough characterization using techniques such as single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry is crucial for establishing definitive structure-property relationships. Overcoming this challenge is a prerequisite for any targeted design of new materials or therapeutic agents based on this molecule.

Recommendations for Prospective Theoretical and Experimental Investigations

To advance the understanding and application of this compound, a multi-pronged research approach combining both theoretical and experimental methodologies is recommended.

Theoretical Investigations:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of this compound and its metal complexes. ccsenet.org This can provide insights into its coordination preferences, reactivity, and potential biological mechanisms of action.

Structure-Activity Relationship (SAR) Studies: Computational screening of a library of related semicarbazone derivatives can help identify key structural features responsible for any observed biological activity, guiding the synthesis of more potent analogues.

Experimental Investigations:

Synthesis and Characterization of Metal Complexes: A systematic study involving the synthesis of a series of metal complexes with this compound using various transition metals (e.g., copper, zinc, nickel, cobalt) should be undertaken. Each complex should be thoroughly characterized to determine its stoichiometry, geometry, and stability.

Biological Screening: The synthesized semicarbazone and its metal complexes should be subjected to a comprehensive panel of biological assays to evaluate their potential as antibacterial, antifungal, antiviral, and anticancer agents.

Solid-State Analysis: The crystalline forms of this compound and its derivatives should be investigated for their potential applications in materials science, including studies on their thermal stability, optical properties, and electrical conductivity.

By pursuing these recommended avenues of research, the scientific community can build upon the existing knowledge and unlock the full potential of this compound in various scientific and technological fields.

Q & A

Q. What are the established methods for synthesizing isopropyl methyl ketone semicarbazone, and how are reaction conditions optimized?

The synthesis involves reacting isopropyl methyl ketone with semicarbazide hydrochloride in an acidic aqueous-ethanol medium. Key steps include:

  • Reagent Preparation : Dissolve semicarbazide hydrochloride in water and add sodium acetate to buffer the solution (pH 4–5) .
  • Ketone Addition : Introduce the ketone (isopropyl methyl ketone) to the buffered semicarbazide solution under reflux (~80°C) for 1–2 hours .
  • Purification : Cool the mixture to induce crystallization, filter the product, and recrystallize using aqueous ethanol to enhance purity .
  • Optimization : Adjust pH to 6.45 for optimal nucleophilic attack efficiency. Higher temperatures (e.g., 50–60°C) accelerate reaction rates but may increase side products .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Melting Point Analysis : Determines purity; deviations >2°C suggest impurities (e.g., unreacted ketone) .
  • IR Spectroscopy : Confirm C=O stretch reduction (original ketone ~1715 cm⁻¹) and new N–H stretches (~3200–3300 cm⁻¹) .
  • NMR : Key signals include δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.1 ppm (methyl ketone CH₃), and δ 7.5–8.0 ppm (semicarbazone NH₂) .
  • X-ray Crystallography : Resolves tautomeric forms (keto vs. enol) and confirms stereochemistry in asymmetric syntheses .

Q. What is the mechanistic rationale for semicarbazone formation from ketones?

The reaction proceeds via:

Protonation of the ketone carbonyl, enhancing electrophilicity.

Nucleophilic Attack by semicarbazide’s terminal NH₂ group, forming a tetrahedral intermediate.

Dehydration to yield the semicarbazone.
Acid catalysis (e.g., HCl or NaOAc buffer) is critical for stabilizing intermediates . Steric hindrance near the carbonyl slows the reaction, as seen in substituted cyclohexanones .

Advanced Research Questions

Q. How do steric and electronic factors influence the reaction kinetics of semicarbazone formation?

  • Steric Effects : Bulky substituents near the carbonyl (e.g., cyclohexyl vs. methyl) reduce reaction rates by ~50% due to hindered nucleophilic attack. For example, 2,2-dimethyl-4-thianone reacts 3× slower than unsubstituted analogs .

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase carbonyl electrophilicity, accelerating rates. Conversely, electron-donating groups (e.g., OCH₃) slow the reaction .

  • Data Table :

    Ketone SubstituentRelative Rate Constant (k)
    Methyl (reference)1.00
    2,2-Dimethyl0.33
    4-Chlorophenyl1.45

Q. How should researchers resolve discrepancies in reported melting points or derivative data?

  • Purity Assessment : Re-crystallize the derivative multiple times and compare with literature (e.g., this compound mp 130–133.5°C ).
  • Polymorphism : Use differential scanning calorimetry (DSC) to detect crystalline forms.
  • Isomerism : Analyze NMR for tautomers (e.g., keto-enol) or geometric isomers, which can alter mp .

Q. What role do semicarbazones play in asymmetric synthesis and stereochemical analysis?

  • Chiral Auxiliaries : Semicarbazones can induce asymmetry in ketone derivatives. For example, (S)-configured quaternary stereocenters were confirmed via X-ray of semicarbazone 343 .
  • X-ray Crystallography : Highly crystalline semicarbazones (e.g., derived from isopinocampheylamine) enable absolute stereochemistry determination .

Q. What strategies minimize byproducts during semicarbazone synthesis?

  • Solvent Choice : Use ethanol-water mixtures to solubilize reagents while suppressing side reactions (e.g., hydrolysis) .
  • Catalysis : Add trace acetic acid to enhance protonation without over-acidifying .
  • Chromatographic Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to detect unreacted ketone or hydrazine byproducts .

Q. How can computational methods complement experimental data in semicarbazone studies?

  • DFT Calculations : Model transition states to predict regioselectivity in sterically hindered ketones .
  • Molecular Dynamics : Simulate tautomeric equilibria (keto-enol) and solvent effects on crystallization .

Methodological Considerations

  • Derivative Selection : Prioritize semicarbazones with melting points between 90–150°C for ease of handling .
  • Contradiction Analysis : Cross-validate NMR and IR data with X-ray structures to resolve ambiguous spectral assignments .
  • Rate Studies : Conduct kinetic experiments under pseudo-first-order conditions (excess semicarbazide) to isolate rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.